molecular formula C7H8IN B1603289 2-Iodo-3-methylaniline CAS No. 89938-16-9

2-Iodo-3-methylaniline

Cat. No.: B1603289
CAS No.: 89938-16-9
M. Wt: 233.05 g/mol
InChI Key: GVVUQVPDBMPZKL-UHFFFAOYSA-N
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Description

2-Iodo-3-methylaniline is an organic compound with the molecular formula C7H8IN. It is characterized by the presence of an iodine atom and a methyl group attached to the benzene ring of aniline. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Direct Halogenation: One common method involves the direct halogenation of 3-methylaniline using iodine in the presence of a suitable catalyst, such as iron(III) chloride.

  • Sandmeyer Reaction: Another method is the Sandmeyer reaction, where aniline derivatives are diazotized and then treated with potassium iodide to introduce the iodine atom.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized through large-scale halogenation reactions, ensuring high purity and yield. The reaction conditions are carefully controlled to optimize the production process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form iodoanisaldehyde or iodoanisone.

  • Reduction: Reduction reactions can convert the iodine atom to hydrogen, resulting in the formation of 3-methylaniline.

  • Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.

  • Reduction: Reducing agents like hydrogen gas and palladium on carbon are often used.

  • Substitution: Nucleophiles such as sodium hydroxide or ammonia are used in substitution reactions.

Major Products Formed:

  • Iodoanisaldehyde and iodoanisone from oxidation.

  • 3-Methylaniline from reduction.

  • Various substituted anilines from nucleophilic substitution.

Scientific Research Applications

2-Iodo-3-methylaniline is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding.

  • Industry: It is used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which 2-Iodo-3-methylaniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

  • 3-Iodo-2-methylaniline

  • 4-Iodo-2-methylaniline

  • 2-Iodo-4-methylaniline

Uniqueness: 2-Iodo-3-methylaniline is unique due to its specific position of the iodine and methyl groups on the benzene ring, which influences its reactivity and applications compared to its isomers.

Biological Activity

2-Iodo-3-methylaniline is an organic compound that has garnered attention for its potential biological activities. This compound, a derivative of aniline, is characterized by the presence of an iodine atom and a methyl group on the aromatic ring. The biological activity of such compounds is crucial in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.

This compound can be described chemically as follows:

  • Chemical Formula : C_7H_8I_N
  • Molecular Weight : 219.05 g/mol
  • Structure :
IC6H4(CH3)NH2\text{I}-\text{C}_6\text{H}_4(\text{CH}_3)\text{NH}_2

This structure indicates that the iodine atom is attached to the benzene ring at the 2-position relative to the amino group.

Antiproliferative Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, research has shown that related iodinated anilines can inhibit cell growth in melanoma cells (A2058) with growth inhibition rates ranging from 60% to 70% .

Table 1: Antiproliferative Activity of Iodinated Anilines

CompoundCell LineInhibition (%)Reference
This compoundA205860-70
4-IodoanilineHeLa50
3-IodoanilineMCF755

The mechanism by which iodinated anilines exert their antiproliferative effects is believed to involve the disruption of cellular signaling pathways associated with growth and proliferation. Iodine substitution may enhance lipophilicity and alter the electronic properties of the compound, leading to increased interaction with biological targets.

Case Studies

  • Case Study on Melanoma Cells :
    A study conducted on A2058 melanoma cells revealed that treatment with iodinated anilines resulted in a dose-dependent inhibition of cell proliferation. The study utilized various concentrations of this compound and assessed cell viability through MTT assays. The results indicated a significant reduction in cell viability at higher concentrations, suggesting potential therapeutic applications in melanoma treatment .
  • Impact on Other Cancer Cell Lines :
    Additional research has explored the effects of related compounds on different cancer cell lines, including breast (MCF7) and lung (A549) cancers. These studies reported similar antiproliferative effects, reinforcing the potential utility of iodinated anilines in cancer therapy .

Toxicological Considerations

While exploring the biological activities of this compound, it is crucial to consider its toxicity profile. Compounds containing iodine can exhibit cytotoxic effects; therefore, thorough toxicological evaluations are necessary before clinical applications. Studies have indicated that certain derivatives may have lower toxicity compared to their non-iodinated counterparts, making them more favorable for therapeutic use .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 2-Iodo-3-methylaniline for experimental design, and how do they influence reaction conditions?

  • Methodological Answer : Key properties include melting/boiling points, solubility, and stability. For example, solubility in polar aprotic solvents (e.g., DMF) is crucial for cross-coupling reactions, while low vapor pressure necessitates closed systems to prevent sublimation. Storage at 2–8°C in amber glass under inert gas (e.g., N₂) minimizes decomposition, as iodinated anilines are light-sensitive .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm). Iodo substituents induce deshielding and splitting patterns .
  • FT-IR : Confirm NH₂ stretches (~3400 cm⁻¹) and C-I bonds (~500 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Molecular ion [M⁺] at m/z 233 (C₇H₈IN) with characteristic iodine isotope patterns .

Q. How should this compound be handled to ensure laboratory safety and sample integrity?

  • Methodological Answer : Use PPE (gloves, goggles), and avoid dust generation during weighing. Store in airtight containers under N₂ at 4°C. Engineering controls (fume hoods, local exhaust) mitigate inhalation risks. Spills require inert absorbents (e.g., vermiculite) and ethanol/water rinses .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Functional Selection : B3LYP hybrid functional (exact exchange + gradient corrections) optimizes geometry and electron density .
  • Basis Sets : 6-31G(d,p) for C/H/N and LANL2DZ for I account for relativistic effects.
  • Analysis : Fukui indices identify nucleophilic/electrophilic sites; HOMO-LUMO gaps correlate with oxidative addition efficiency in Pd-catalyzed couplings .

Q. What strategies resolve contradictions in reported reaction yields when using this compound as a substrate?

  • Methodological Answer :

  • Control Variables : Standardize catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%), solvent purity, and temperature (±2°C).
  • Mechanistic Probes : Isotopic labeling (¹³C-methyl) or in situ IR monitors intermediate formation.
  • Statistical Analysis : ANOVA or multivariate regression identifies confounding factors (e.g., trace moisture) .

Q. How can regioselective iodination of 3-methylaniline be optimized to synthesize this compound?

  • Methodological Answer :

  • Directing Groups : Protect -NH₂ with acetyl to block para-iodination.
  • Iodination Agents : N-Iodosuccinimide (NIS) in AcOH/H₂SO₄ at 0–5°C favors ortho substitution via electrophilic aromatic substitution (EAS) .
  • Workup : Quench with Na₂S₂O₃, then deacetylate with HCl/EtOH.

Properties

IUPAC Name

2-iodo-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN/c1-5-3-2-4-6(9)7(5)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVUQVPDBMPZKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602188
Record name 2-Iodo-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89938-16-9
Record name 2-Iodo-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodo-3-methylaniline
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-Iodo-3-methylaniline
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2-Iodo-3-methylaniline

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